4-Bromo-5-ethyl-1-methyl-1H-pyrazol-3-amine
Overview
Description
4-Bromo-5-ethyl-1-methyl-1H-pyrazol-3-amine is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-ethyl-1-methyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromo-3-ethyl-1-methyl-1H-pyrazole with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound can be achieved through a multi-step process involving the bromination of 5-ethyl-1-methyl-1H-pyrazole followed by amination. The bromination step is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid. The subsequent amination step involves the reaction of the brominated intermediate with ammonia or an amine source under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-ethyl-1-methyl-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated or hydrogenated products.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are commonly used.
Major Products Formed
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of dehalogenated or hydrogenated pyrazole derivatives.
Scientific Research Applications
4-Bromo-5-ethyl-1-methyl-1H-pyrazol-3-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-5-ethyl-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. For instance, it may inhibit certain kinases or interact with G-protein coupled receptors (GPCRs), leading to downstream effects on cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-5-methyl-1H-pyrazol-3-amine: Similar structure but with a methyl group instead of an ethyl group at the 5th position.
5-Ethyl-1-methyl-1H-pyrazol-3-amine: Lacks the bromine atom at the 4th position.
4-Bromo-1-methyl-1H-pyrazol-3-amine: Lacks the ethyl group at the 5th position.
Uniqueness
4-Bromo-5-ethyl-1-methyl-1H-pyrazol-3-amine is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of the bromine atom allows for further functionalization through substitution reactions, while the ethyl and methyl groups contribute to its steric and electronic properties .
Properties
IUPAC Name |
4-bromo-5-ethyl-1-methylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN3/c1-3-4-5(7)6(8)9-10(4)2/h3H2,1-2H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWVAYJWOTVQKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1C)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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